molecular formula C21H27FN4O2 B12609297 N-(4-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide CAS No. 918436-22-3

N-(4-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide

Cat. No.: B12609297
CAS No.: 918436-22-3
M. Wt: 386.5 g/mol
InChI Key: XFVDUQRHFCQANS-IBGZPJMESA-N
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Description

N-(4-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound characterized by the presence of fluorophenyl and methylphenyl groups attached to a glycyl-lysine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves the following steps:

    Formation of Glycyl Intermediate: The initial step involves the formation of a glycyl intermediate by reacting glycine with a suitable protecting group.

    Coupling with Fluorophenyl and Methylphenyl Groups: The glycyl intermediate is then coupled with 4-fluorophenyl and 4-methylphenyl groups using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Deprotection and Purification: The final step involves deprotecting the intermediate compound and purifying the product using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methylphenyl groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Fluorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is unique due to its specific combination of fluorophenyl and methylphenyl groups attached to a glycyl-lysine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

918436-22-3

Molecular Formula

C21H27FN4O2

Molecular Weight

386.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-(4-fluoroanilino)acetyl]amino]-N-(4-methylphenyl)hexanamide

InChI

InChI=1S/C21H27FN4O2/c1-15-5-9-18(10-6-15)25-21(28)19(4-2-3-13-23)26-20(27)14-24-17-11-7-16(22)8-12-17/h5-12,19,24H,2-4,13-14,23H2,1H3,(H,25,28)(H,26,27)/t19-/m0/s1

InChI Key

XFVDUQRHFCQANS-IBGZPJMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2=CC=C(C=C2)F

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2=CC=C(C=C2)F

Origin of Product

United States

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